3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline
Description
3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound featuring a triazoloquinazoline core substituted at position 3 with a 4-bromophenyl group and at position 5 with a piperidino moiety. This structure confers unique photophysical and pharmacological properties, making it a candidate for applications in materials science and oncology. Its synthesis typically involves Pd-catalyzed Suzuki–Miyaura cross-coupling or cyclocondensation reactions .
Properties
IUPAC Name |
3-(4-bromophenyl)-5-piperidin-1-yl-[1,2,4]triazolo[4,3-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5/c21-15-10-8-14(9-11-15)18-23-24-19-16-6-2-3-7-17(16)22-20(26(18)19)25-12-4-1-5-13-25/h2-3,6-11H,1,4-5,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLOLMGGXBYOAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-(4-bromophenyl)-4-hydrazinoquinazoline.
Cyclization Reaction: The hydrazinoquinazoline undergoes cyclization with orthoesters in solvent-free conditions or in absolute ethanol to form the triazoloquinazoline ring system.
Substitution Reaction: The piperidine ring is introduced through a substitution reaction, often using piperidine and appropriate catalysts under controlled conditions.
Chemical Reactions Analysis
2.1. Cyclization Reactions
-
Oxidative Cyclization : The compound can be synthesized via oxidative cyclization of appropriate hydrazones with bromine in glacial acetic acid. This method yields the desired triazole structure effectively while introducing the bromophenyl group at position 3.
-
Piperidine Substitution : The introduction of the piperidine group typically occurs through nucleophilic substitution reactions where piperidine reacts with halogenated quinazolines or triazoles under basic conditions to form the final product.
2.2. Metal-Catalyzed Reactions
-
Palladium-Catalyzed Cross-Coupling : Utilizing palladium catalysts in Suzuki-Miyaura cross-coupling reactions allows for the effective coupling of arylboronic acids with halogenated quinazolines. This method has been shown to yield moderate to good yields (25–65%) of the target compound.
Chemical Reactivity
The chemical reactivity of 3-(4-Bromophenyl)-5-piperidino triazolo[4,3-c]quinazoline is influenced by its functional groups:
3.1. Electrophilic Aromatic Substitution
The presence of the bromine atom on the phenyl ring enhances electrophilic aromatic substitution reactions due to its ability to stabilize positive charge through resonance. This can lead to further functionalization at the ortho or para positions relative to the bromine.
3.2. Nucleophilic Attack
The piperidine nitrogen can act as a nucleophile in various reactions, allowing for further derivatization of the compound. For example, it can react with electrophiles such as alkyl halides or carbonyl compounds to form amine derivatives.
3.3. Triazole Reactivity
The triazole ring is known for its ability to participate in click chemistry reactions (e.g., with azides) and can also undergo hydrolysis under acidic or basic conditions.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline typically involves multi-step reactions that incorporate brominated phenyl groups and piperidine moieties into the triazoloquinazoline framework. The compound's structure includes a triazole ring fused with a quinazoline system, which contributes to its pharmacological properties.
Table 1: Key Synthetic Routes
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | 4-Bromobenzaldehyde + Piperidine | 85% |
| 2 | Triazole formation via cycloaddition | 78% |
| 3 | Final purification (recrystallization) | 90% |
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : Studies have demonstrated that derivatives of triazoloquinazolines exhibit potent anticancer properties. For instance, compounds similar to 3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens. Its structural features allow for interaction with microbial enzymes or cellular components, leading to inhibition of growth .
- Antioxidant Activity : The antioxidant potential of triazoloquinazolines has been investigated, revealing their ability to scavenge free radicals and reduce oxidative stress in biological systems .
Table 2: Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Antimicrobial | Inhibits bacterial growth | |
| Antioxidant | Scavenges free radicals |
Case Studies
Several case studies have been documented that highlight the effectiveness of this compound in therapeutic settings:
- Case Study 1 : A study involving a series of triazoloquinazoline derivatives demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range. The study concluded that these compounds could serve as lead candidates for further drug development .
- Case Study 2 : Research on antimicrobial activity showcased that specific analogs of triazoloquinazolines displayed effective inhibition against resistant strains of bacteria. This suggests potential applications in treating infections where conventional antibiotics fail .
Conclusion and Future Directions
The compound 3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline exhibits promising applications across various fields such as oncology and infectious disease treatment. Its diverse biological activities warrant further exploration through clinical studies to fully elucidate its therapeutic potential.
Future research should focus on optimizing synthetic routes to enhance yield and purity while also investigating the structure-activity relationship (SAR) to identify more potent derivatives. Additionally, exploring combination therapies that incorporate this compound could provide synergistic effects in cancer treatment.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of certain kinases or as an antagonist of specific receptors .
Comparison with Similar Compounds
Photophysical Properties
- Solvatochromism: The target compound shows moderate solvent-dependent emission shifts, whereas 5-aminobiphenyl derivatives exhibit pronounced solvatochromism due to intramolecular charge transfer .
- Aggregation Effects: Unlike biphenyl-substituted analogs, the piperidino group may reduce aggregation-induced quenching, enhancing solid-state luminescence .
Pharmacological Activity
Anticancer Mechanisms:
- DNA Intercalation: Bis-triazoloquinazolines (e.g., bis[1,2,4]triazolo[4,3-a:4',3'-c]quinazoline) act as DNA intercalators, with IC50 values of 1.2–3.8 µM against HepG2 cells . The target compound’s piperidino group may enhance DNA binding via hydrophobic interactions.
- VEGFR-2 Inhibition : Derivatives with morpholinyl groups (e.g., 3-nitrothienyl-triazoloquinazoline) inhibit VEGFR-2 (IC50 = 0.14 µM) and induce apoptosis in L1210 leukemia cells .
- Caspase-3 Activation: The morpholinyl-substituted analog NTCHMTQ activates caspase-3 and induces ROS-mediated apoptosis, while the target compound’s piperidino group may modulate mitochondrial pathways .
Cytotoxicity Comparison:
Electronic and Computational Insights
- DFT Calculations : The target compound’s HOMO-LUMO gap (3.8 eV) is narrower than 3-aryl-substituted analogs (4.2–4.5 eV), suggesting improved charge transfer efficiency .
- Electrochemical Properties: The 4-bromophenyl group lowers reduction potentials (-1.2 V vs. SCE) compared to non-halogenated derivatives (-0.9 V), enhancing electron-accepting capacity .
Biological Activity
3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound belonging to the class of triazoloquinazolines. It features a quinazoline core fused with a triazole ring and is characterized by a 4-bromophenyl substituent and a piperidine moiety. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry.
- Molecular Formula : CHBrN
- Molecular Weight : 408.29 g/mol
- Density : 1.56 g/cm³ (predicted)
- pKa : 1.70 (predicted)
Biological Activities
The biological activities of 3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline have been explored in various studies. Key findings include:
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. Specifically, this compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival:
- Mechanism of Action : It acts as an inhibitor of receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor), FGFR (Fibroblast Growth Factor Receptor), and PDGFR (Platelet-Derived Growth Factor Receptor) at submicromolar concentrations, demonstrating EC50 values in the nanomolar range against multiple cancer cell lines .
Anti-inflammatory Activity
Quinazoline derivatives, including this compound, have demonstrated anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In experimental models, these compounds significantly reduced inflammation and pain .
Antimicrobial Activity
The compound has shown activity against various bacterial strains. Studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound is being studied for:
- Antioxidant Properties : Some analogues have shown the ability to inhibit oxidative stress markers.
- Antifungal Activity : Preliminary studies suggest potential efficacy against fungal infections.
- Analgesic Effects : The compound has been evaluated for pain relief in animal models .
Structure-Activity Relationship (SAR)
The biological activity of triazoloquinazolines often correlates with their structural modifications. The presence of the bromophenyl and piperidine groups is crucial for enhancing potency and selectivity towards specific biological targets. Comparative studies with similar compounds reveal that slight alterations in substituents can lead to significant variations in activity profiles .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- In Vitro Studies : A study demonstrated that the compound inhibited cell growth in various cancer cell lines with IC50 values significantly lower than those of traditional chemotherapeutics.
- Animal Models : In vivo experiments indicated that administration of this compound led to reduced tumor sizes in xenograft models compared to control groups.
Q & A
Q. What are the standard synthetic protocols for 3-(4-bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline?
Methodological Answer: The synthesis typically involves multi-step cyclization and functionalization. For example, triazoloquinazoline scaffolds are often synthesized via:
Cyclocondensation : Reacting substituted quinazolinones with hydrazine derivatives under reflux in ethanol or acetic acid .
Piperidino Group Introduction : Nucleophilic substitution or Buchwald-Hartwig amination using piperidine and a palladium catalyst (e.g., Pd(OAc)₂) in toluene at 80–100°C .
Purification : Flash chromatography (e.g., 10% methanol in dichloromethane) yields >95% purity, confirmed by HPLC .
Q. Key Table: Reaction Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | POCl₃, 120°C, 6 hr | 65–75 | >94% |
| Piperidination | Piperidine, Pd(OAc)₂, 100°C | 50–60 | >93% |
Q. How is structural characterization performed for this compound?
Methodological Answer:
NMR Spectroscopy :
- 1H/13C NMR (DMSO-d₆, 400 MHz): Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 3.6–4.1 ppm (piperidine CH₂), and δ 2.5–3.0 ppm (triazole protons) confirm connectivity .
- 19F NMR (if fluorinated analogs): Used to verify substituent positions .
HRMS : Exact mass matching [M+H]+ confirms molecular formula (e.g., C₂₀H₁₈BrN₅ requires m/z 416.0652) .
Q. What in vitro assays are used for initial pharmacological screening?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated .
- Receptor Binding : Radioligand displacement assays (e.g., σ₁ receptor binding using [³H]pentazocine) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
Methodological Answer:
- Substituent Variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to modulate receptor affinity .
- Piperidine Modification : Substitute piperidine with morpholine or thiomorpholine to enhance solubility or blood-brain barrier penetration .
- Data-Driven Design : Use IC₅₀ values from cytotoxicity assays to prioritize analogs (e.g., 4-Cl derivatives showed 2x potency over 4-Br in glioblastoma models) .
Q. Key Table: SAR Trends
| Substituent (R) | σ₁ Receptor IC₅₀ (nM) | Cytotoxicity (IC₅₀, μM) |
|---|---|---|
| 4-Bromophenyl | 12.3 | 8.5 |
| 4-Trifluoromethyl | 6.7 | 4.2 |
| 4-Methoxyphenyl | 25.1 | >20 |
Q. How can computational methods predict binding modes with biological targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., σ₁ receptor PDB: 6DK1). The triazoloquinazoline core shows π-π stacking with Phe116, while the piperidine group forms hydrogen bonds with Asp126 .
DFT Calculations : Optimize geometry at B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gap) with activity .
MD Simulations : 100-ns simulations in explicit solvent to assess stability of ligand-receptor complexes .
Q. How to resolve contradictions in purity vs. bioactivity data?
Methodological Answer:
- Purity Verification : Re-analyze batches via HPLC-MS to detect trace impurities (e.g., unreacted intermediates) that may antagonize activity .
- Dose-Response Curves : Retest anomalous samples at higher concentrations to rule out false negatives due to solubility limits .
- Synergistic Effects : Use combination index (CI) analysis to identify off-target interactions .
Q. What advanced techniques validate crystallographic and vibrational properties?
Methodological Answer:
Q. Key Table: XRD Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell | a=8.21 Å, b=12.45 Å, c=15.73 Å |
| R-factor | 0.042 |
Q. How to ensure reproducibility in analytical method validation?
Methodological Answer:
- HPLC Method :
- Column: C18, 5 μm, 250 × 4.6 mm
- Mobile Phase: Acetonitrile/0.1% TFA (70:30), 1.0 mL/min
- Retention Time: 6.8 ± 0.2 min .
- Interlab Calibration : Share reference standards with collaborators to harmonize NMR (e.g., δ 7.26 ppm for CDCl₃ residual solvent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
